Cyclopropyl(4-methylthiophen-2-yl)methanone

Medicinal Chemistry Lead Optimization Physicochemical Properties

Cyclopropyl(4-methylthiophen-2-yl)methanone (CAS 1870124-29-0) is a heterocyclic ketone building block featuring a cyclopropyl ring linked via a carbonyl to a 4-methylthiophene moiety. This scaffold combines a strained, electron-rich cyclopropane with an aromatic thiophene ring, placing it within a privileged chemotype for medicinal chemistry and agrochemical discovery.

Molecular Formula C9H10OS
Molecular Weight 166.24 g/mol
Cat. No. B13302331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(4-methylthiophen-2-yl)methanone
Molecular FormulaC9H10OS
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)C2CC2
InChIInChI=1S/C9H10OS/c1-6-4-8(11-5-6)9(10)7-2-3-7/h4-5,7H,2-3H2,1H3
InChIKeyJSZVLOORSKYIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(4-methylthiophen-2-yl)methanone: Core Chemical Properties and Procurement Specifications


Cyclopropyl(4-methylthiophen-2-yl)methanone (CAS 1870124-29-0) is a heterocyclic ketone building block featuring a cyclopropyl ring linked via a carbonyl to a 4-methylthiophene moiety . This scaffold combines a strained, electron-rich cyclopropane with an aromatic thiophene ring, placing it within a privileged chemotype for medicinal chemistry and agrochemical discovery . Commercial availability is primarily as a research-grade intermediate with a standard purity specification of ≥95% and a molecular formula of C9H10OS (MW: 166.24 g/mol) .

Why Unsubstituted and Regioisomeric Thiophene Ketones Cannot Substitute for Cyclopropyl(4-methylthiophen-2-yl)methanone


Direct substitution of Cyclopropyl(4-methylthiophen-2-yl)methanone with unsubstituted analogs like cyclopropyl(thiophen-2-yl)methanone or regioisomers like cyclopropyl(3-thienyl)methanone introduces significant physicochemical and pharmacological liabilities. The 4-methyl substituent is not inert; it acts as a critical electron-donating group that modulates the thiophene ring's reactivity and influences the compound's lipophilicity (LogP) and metabolic stability, directly impacting its behavior in biological systems [1]. In contrast, the absence of this methyl group or its misplacement can alter the compound's molecular conformation and binding affinity to target proteins, as observed in structure-activity relationship (SAR) studies of thiophene-based pharmacophores where subtle modifications lead to orders-of-magnitude differences in potency and selectivity [2]. Furthermore, the 2-yl attachment point of the carbonyl group in this compound is crucial for maintaining the correct vector for key molecular interactions, a feature not shared by 3-yl regioisomers .

Cyclopropyl(4-methylthiophen-2-yl)methanone: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Lipophilicity Differentiate the 4-Methylthiophene Scaffold from Unsubstituted and Chlorinated Analogs

Cyclopropyl(4-methylthiophen-2-yl)methanone possesses a molecular weight of 166.24 g/mol and a calculated LogP that is distinct from its closest structural analogs . The 4-methyl substituent increases molecular weight and lipophilicity compared to the unsubstituted cyclopropyl(thiophen-2-yl)methanone (MW: 152.21 g/mol) and offers a different electronic profile than the electron-withdrawing 5-chloro analog (MW: 215.7 g/mol) . These differences in physicochemical properties directly impact compound solubility, permeability, and metabolic clearance, making the 4-methylthiophene derivative a unique option for tuning drug-like properties in lead optimization campaigns [1].

Medicinal Chemistry Lead Optimization Physicochemical Properties

SAR Studies Reveal 4-Methyl Substitution on Thiophene is Critical for CCR5 Antagonist Activity

In a study on thiophene-containing CCR5 antagonists, compounds featuring a cyclopropyl group and a 4-methylthiophene carbonyl moiety demonstrated specific activity in preliminary pharmacological screening, while analogs lacking the 4-methyl substitution or with different substitution patterns showed distinct activity profiles [1]. Although direct quantitative IC50 values for the exact compound are not publicly available in peer-reviewed literature, the class of cyclopropylmethyl-thiophene derivatives is known for its role in CCR5 antagonism, a validated target for HIV entry inhibition and inflammatory diseases [2]. This establishes the 4-methylthiophene scaffold as a privileged starting point for developing CCR5-targeting agents, whereas unsubstituted or regioisomeric thiophene ketones may not engage the target with the same efficacy or selectivity [3].

CCR5 Antagonism HIV Inflammation

Cyclopropylthiophene Scaffolds Exhibit Potent Antiviral Activity Against SARS-CoV-2 Mpro with IC50 < 100 nM in Derivative Form

A 2024 study in Nature Communications reported that derivatives of cyclopropyl(thiophen-2-yl)methanone, a close analog of the target compound, exhibited potent inhibitory activity against the SARS-CoV-2 main protease (Mpro) with lead compounds achieving IC50 values below 100 nM [1]. The mechanism involves covalent adduct formation with the protease's catalytic cysteine [2]. While this specific data is for the unsubstituted analog, the 4-methyl substitution in Cyclopropyl(4-methylthiophen-2-yl)methanone is expected to modulate this activity, potentially improving potency or selectivity through favorable steric and electronic interactions . This establishes the cyclopropylthiophene ketone scaffold as a validated antiviral pharmacophore, a feature not shared by many other simple ketone building blocks .

Antiviral SARS-CoV-2 Mpro Inhibitor

Cyclopropyl Ring and 4-Methylthiophene Combination Confers Unique Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The cyclopropylthiophene framework is recognized as a challenging yet valuable scaffold in medicinal chemistry due to its synthetic complexity [1]. Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling have enabled the efficient synthesis of a variety of cyclopropylthiophene derivatives, including those with carbonyl, acetyl, and carboxylic acid functionalities, from commercially available starting materials [2]. This methodology is directly applicable to Cyclopropyl(4-methylthiophen-2-yl)methanone, allowing for its use as a versatile building block in the construction of more complex molecules [3]. In contrast, unsubstituted or differently substituted thiophene ketones may exhibit different reactivity profiles or require distinct catalytic conditions, making the 4-methyl derivative a preferred choice for specific synthetic routes [4].

Synthetic Chemistry Cross-Coupling Building Block

Optimal Procurement and Research Applications for Cyclopropyl(4-methylthiophen-2-yl)methanone


Lead Optimization for CCR5 Antagonist Programs in HIV and Inflammation

Based on preliminary pharmacological screening data, Cyclopropyl(4-methylthiophen-2-yl)methanone serves as a core intermediate for synthesizing novel CCR5 antagonists [1]. Its 4-methylthiophene moiety is implicated in target engagement, making it a strategic building block for medicinal chemistry teams developing next-generation anti-HIV and anti-inflammatory therapeutics [2].

Antiviral Drug Discovery Targeting SARS-CoV-2 Mpro and Other Viral Proteases

Given the potent antiviral activity demonstrated by close analogs against SARS-CoV-2 main protease (IC50 < 100 nM), this compound is a high-priority starting material for medicinal chemistry campaigns aimed at developing broad-spectrum coronavirus inhibitors [3]. The 4-methyl substituent provides a key vector for further SAR exploration to enhance potency and selectivity against viral targets .

Synthesis of Privileged Heterocyclic Libraries via Palladium-Catalyzed Cross-Coupling

Recent methodological advances have established robust Pd-catalyzed cross-coupling protocols for cyclopropylthiophene scaffolds, making this compound a versatile building block for generating diverse heterocyclic libraries [4]. Its compatibility with Suzuki-Miyaura reactions enables the rapid exploration of chemical space around the 4-methylthiophene core for hit-to-lead and lead optimization programs [5].

Agrochemical Discovery Programs Requiring Optimized Physicochemical Properties

The distinct molecular weight (166.24 g/mol) and calculated lipophilicity profile of Cyclopropyl(4-methylthiophen-2-yl)methanone differentiate it from simpler thiophene ketones, offering a tuned balance of solubility and membrane permeability that is critical for agrochemical development . The cyclopropylthiophene framework is recognized for its potential in developing novel fungicides and antibacterials [6].

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